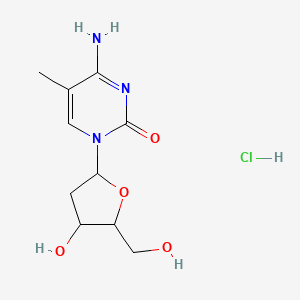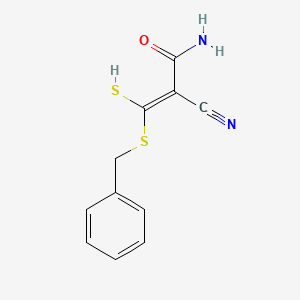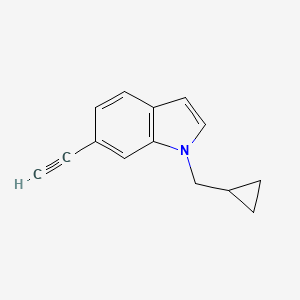
2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethoxy)phenol with an appropriate allyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for the reduction of the double bond.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-enal or 2-(4-Trifluoromethoxy-phenoxymethyl)-propanoic acid.
Reduction: Formation of 2-(4-Trifluoromethoxy-phenoxymethyl)-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenol: Lacks the prop-2-en-1-ol moiety, making it less versatile in chemical reactions.
2-(4-Methoxy-phenoxymethyl)-prop-2-en-1-ol: Contains a methoxy group instead of a trifluoromethoxy group, resulting in different chemical and biological properties.
2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.
Propriétés
Formule moléculaire |
C11H11F3O3 |
|---|---|
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
2-[[4-(trifluoromethoxy)phenoxy]methyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O3/c1-8(6-15)7-16-9-2-4-10(5-3-9)17-11(12,13)14/h2-5,15H,1,6-7H2 |
Clé InChI |
ZIDTWMACMPRCIV-UHFFFAOYSA-N |
SMILES canonique |
C=C(CO)COC1=CC=C(C=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Cbz-5-Boc-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B12068905.png)
